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Compound of Interest

Compound Name: PF-122

Cat. No.: B1193418 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the preclinical and clinical antitumor activity of CC-

122 (Avadomide), a novel Cereblon E3 Ligase Modulating Drug (CELMoD), in various

lymphoma models. This document details its mechanism of action, summarizes key

quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and

visualizes the core signaling pathways.

Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin

lymphoma (NHL), with a significant portion of patients experiencing relapsed or refractory (R/R)

disease despite standard R-CHOP chemoimmunotherapy.[1][2] This has driven the

development of novel therapeutic agents targeting distinct biological pathways. CC-122

(Avadomide) is a next-generation, orally bioavailable small molecule known as a pleiotropic

pathway modifier or CELMoD.[1][3] It demonstrates potent antitumor and immunomodulatory

activities by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase

complex.[4][5] Unlike earlier immunomodulatory drugs like lenalidomide, which shows

preferential activity in the Activated B-Cell (ABC) subtype of DLBCL, CC-122 exhibits a

broader, cell-of-origin independent antilymphoma effect, making it a promising agent for a wider

range of lymphoma patients.[2][3][6]
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CC-122's primary molecular target is the Cereblon (CRBN) protein, which functions as a

substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6][7]

The binding of CC-122 to CRBN allosterically modifies the ligase complex, inducing the

recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid

transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][7]

These transcription factors are crucial regulators of lymphoid development and function.[2]

Their degradation by CC-122 leads to two main downstream effects:

Cell-Autonomous Antitumor Activity: In malignant B-cells, the degradation of Ikaros and

Aiolos leads to the de-repression and increased transcription of Interferon (IFN)-stimulated

genes, including IRF7 and DDX58.[2][3] This mimics an interferon response, ultimately

triggering apoptosis in both ABC and Germinal Center B-cell (GCB) DLBCL cell lines.[2][6]

Immunomodulatory Activity: In T-cells, the degradation of Ikaros and Aiolos, which act as

repressors of the Interleukin-2 (IL2) gene, results in enhanced IL-2 production and T-cell co-

stimulation.[1][2] CC-122 also activates Natural Killer (NK) cells and can reduce the

accumulation of myeloid-derived suppressor cells, further contributing to a restored antitumor

immune response.[3][8]
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Caption: Mechanism of action of CC-122 in lymphoma and T cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1193418?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Antitumor Activity
Preclinical In Vitro Activity
CC-122 demonstrates potent, direct cytotoxic and apoptotic effects across a range of

lymphoma cell lines. Combination studies, particularly with anti-CD20 monoclonal antibodies,

have shown synergistic activity.

Cell Line Histology Treatment
Concentrati
on

Result Citation

DOHH2
Follicular

Lymphoma
CC-122 40 nM

35%

apoptosis
[9]

DOHH2
Follicular

Lymphoma

Obinutuzuma

b (GA101)
1000 ng/mL

40%

apoptosis
[9]

DOHH2
Follicular

Lymphoma

CC-122 +

GA101

40 nM + 1000

ng/mL

82%

apoptosis

(synergistic)

[9]

RL
Follicular

Lymphoma
CC-122 40 nM

14%

apoptosis
[9]

RL
Follicular

Lymphoma

Obinutuzuma

b (GA101)
2000 ng/mL

12%

apoptosis
[9]

RL
Follicular

Lymphoma

CC-122 +

GA101

40 nM + 2000

ng/mL

44%

apoptosis

(synergistic)

[9]

Various
ABC & GCB

DLBCL
CC-122

Clinically

relevant

Induces

apoptosis
[1]

Preclinical In Vivo Activity
In vivo studies using mouse xenograft models confirm the significant antitumor activity of CC-

122, showing dose-dependent tumor growth inhibition in both GCB and ABC-like DLBCL

models.
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Model Cell Line Treatment
Dose /
Schedule

Result Citation

SCID Mouse

Xenograft

OCI-LY10

(GCB-

DLBCL)

CC-122 3 mg/kg, daily

Significant

tumor growth

inhibition

(P=.028)

[2]

SCID Mouse

Xenograft

OCI-LY10

(GCB-

DLBCL)

CC-122
30 mg/kg,

daily

Strong tumor

growth

inhibition

(P<.001)

[2]

SCID Mouse

Xenograft

WSU-DLCL2

(ABC-

DLBCL)

CC-122
30 mg/kg,

daily

Strong tumor

growth

inhibition

(P<.01)

[2]

Clinical Efficacy in Lymphoma
Clinical trials have demonstrated promising activity for CC-122, both as a monotherapy and in

combination regimens for patients with newly diagnosed and relapsed/refractory lymphomas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4528065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4528065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4528065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Identifier
Patient
Population

Treatment
Regimen

Key Efficacy
Results

Citation

NCT01421524

(Phase I)

R/R Non-

Hodgkin

Lymphoma (n=5)

CC-122

Monotherapy (up

to 3.0 mg daily)

1 Complete

Response (CR),

2 Partial

Responses (PR)

[3][10]

NCT03283202

(Phase I/II)

Newly

Diagnosed High-

Risk DLBCL

CC-122 (3 mg) +

R-CHOP

Overall

Response Rate

(ORR): 88%; CR

Rate: 79%

(n=34)

[11]

-

R/R DLBCL &

Follicular

Lymphoma

CC-122 (3 mg,

5/7 days) +

Rituximab

Combination was

selected for

dose-expansion

based on

preliminary

activity and

safety

[4][12]

CC-122-NHL-

001 (Phase 1b)
R/R B-cell NHL

CC-122 +

Obinutuzumab

Recommended

Phase 2 Dose

established at

3.0 mg (5/7

days)

[13]

Experimental Protocols
In Vitro Antiproliferation & Apoptosis Assays

Cell Culture: DLBCL or follicular lymphoma cell lines (e.g., DOHH2, RL, OCI-LY10) are

cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions

(37°C, 5% CO₂).

Drug Treatment: Cells are seeded in multi-well plates and treated with a dose range of CC-

122, a relevant antibody (e.g., rituximab, obinutuzumab), or the combination for a period of

72 to 120 hours.[1][9]
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Viability Assessment: Cell viability is quantified using a luciferase-based assay such as

CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

Apoptosis Measurement: Apoptosis is measured via flow cytometry.[1] Cells are harvested,

washed, and stained with Annexin V (to detect early apoptotic cells) and a viability dye like

TO-PRO-3 or Propidium Iodide (to distinguish late apoptotic/necrotic cells). Data is acquired

on a flow cytometer and analyzed to determine the percentage of apoptotic cells.[9]

In Vivo Xenograft Tumor Model
Animal Model: Severe combined immunodeficient (SCID) mice (e.g., CB-17 SCID) are

typically used to prevent rejection of human tumor cells.[2]

Tumor Implantation: A suspension of human lymphoma cells (e.g., 5-10 x 10⁶ OCI-LY10

cells) is injected subcutaneously into the flank of the mice.

Treatment: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), mice are

randomized into treatment and vehicle control groups. CC-122 is administered orally once

daily at specified doses (e.g., 3 mg/kg or 30 mg/kg).[2]

Efficacy Endpoint: Tumor volume is measured regularly (e.g., 2-3 times per week) using

calipers (Volume = [length x width²]/2). Body weight is monitored as a measure of toxicity.

The study concludes when tumors in the control group reach a predetermined size.

Pharmacodynamic Analysis: At the end of the study, tumors and/or peripheral blood can be

collected to assess the degradation of Aiolos and Ikaros via Western blot or

immunohistochemistry to confirm target engagement.[2][7]

Study Setup
Treatment & Monitoring

Endpoint Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1193418#antitumor-activity-of-cc-122-in-lymphoma-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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